Cas no 15936-83-1 (5-Chloro-7-methyl-1H-indole-3-carbaldehyde)

5-Chloro-7-methyl-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a formyl group at the 3-position, a chloro substituent at the 5-position, and a methyl group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables further functionalization through condensation, reduction, or nucleophilic addition reactions, while the indole core provides a scaffold for heterocyclic diversification. The chloro and methyl substituents enhance its utility in regioselective transformations. Suitable for research and industrial applications, it offers a balance of stability and reactivity under controlled conditions.
5-Chloro-7-methyl-1H-indole-3-carbaldehyde structure
15936-83-1 structure
Product Name:5-Chloro-7-methyl-1H-indole-3-carbaldehyde
CAS No:15936-83-1
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD12962649
CID:841019
PubChem ID:71303733
Update Time:2025-10-21

5-Chloro-7-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
    • 5-Chloro-7-methyl-indole-3-carboxaldehyde
    • 5-Chlor-7-methyl-indol-3-carbaldehyd
    • 5-chloro-7-methyl-1H-indole-3-carboxaldehyde
    • 5-chloro-7-methyl-indole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde, 5-chloro-7-methyl-
    • AK119763
    • UTPKFSUXDCWZKF-UHFFFAOYSA-N
    • 8016AA
    • FCH1177766
    • AB0098203
    • AX8245179
    • SCHEMBL672970
    • CS-0315133
    • DS-5757
    • DTXSID00745101
    • 15936-83-1
    • DA-09736
    • AKOS016011034
    • I10838
    • MDL: MFCD12962649
    • Inchi: 1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
    • InChI Key: UTPKFSUXDCWZKF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C2=C(C=1)C(C=O)=CN2

Computed Properties

  • Exact Mass: 193.02900
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9
  • XLogP3: 2.5

Experimental Properties

  • Boiling Point: 378.4±37.0°C at 760 mmHg
  • PSA: 32.86000
  • LogP: 2.94220

5-Chloro-7-methyl-1H-indole-3-carbaldehyde Security Information

5-Chloro-7-methyl-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-7-methyl-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:15936-83-1)5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Order Number:A883305
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):1767.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:15936-83-1)5-Chloro-7-Methyl-indole-3-carboxaldehyde
Order Number:sfd9555
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Additional information on 5-Chloro-7-methyl-1H-indole-3-carbaldehyde

5-Chloro-7-methyl-1H-indole-3-carbaldehyde (CAS No. 15936-83-1): A Comprehensive Overview

The compound 5-Chloro-7-methyl-1H-indole-3-carbaldehyde, identified by the CAS registry number 15936-83-1, is a significant molecule in the field of organic chemistry. This compound belongs to the indole family, which is widely recognized for its structural versatility and biological activity. The indole ring system, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, forms the core of this molecule. The substituents at positions 5 and 7—chlorine and methyl groups, respectively—contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde in various applications, particularly in drug discovery and material science. The aldehyde group at position 3 of the indole ring makes this compound highly reactive under certain conditions, enabling it to participate in a wide range of chemical transformations. For instance, it can undergo condensation reactions with amines or ketones, leading to the formation of heterocyclic compounds that are of interest in medicinal chemistry.

One of the most notable aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have explored its ability to serve as a precursor for constructing complex natural product analogs. For example, the chlorinated indole derivative has been utilized in the synthesis of alkaloids, which are known for their pharmacological activities. These studies underscore the importance of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde as a key intermediate in organic synthesis.

In addition to its synthetic applications, this compound has also been investigated for its potential biological activities. Recent findings suggest that it exhibits moderate anti-inflammatory and antioxidant properties, making it a candidate for further exploration in pharmacological studies. The methyl group at position 7 and the chlorine atom at position 5 play crucial roles in modulating these activities by influencing the molecule's electronic properties and steric environment.

The synthesis of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedlander synthesis, which utilizes an aldehyde and an amine to form an indole ring system. Subsequent functionalization steps introduce the chlorine and methyl substituents at specific positions on the ring. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability.

From a materials science perspective, this compound has shown promise as a building block for constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions through the nitrogen atom in the pyrrole ring makes it an attractive candidate for these applications. Recent studies have demonstrated its use in creating porous materials with high surface areas, which are valuable for gas storage and catalysis.

In conclusion, 5-Chloro-7-methyl-1H-indole-3-carbaldehyde (CAS No. 15936-83-) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables it to participate in diverse chemical reactions and biological interactions, making it an essential molecule for both academic research and industrial applications. As ongoing research continues to uncover new aspects of its properties and utilities, this compound is poised to play an increasingly important role in the advancement of science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15936-83-1)5-Chloro-7-methyl-1H-indole-3-carbaldehyde
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Quantity:10g
Price ($):1767.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:15936-83-1)5-Chloro-7-Methyl-indole-3-carboxaldehyde
sfd9555
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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